2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
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Overview
Description
2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including acetamido, acetyloxy, bromo, dinitrophenyl, diazenyl, and ethoxyanilino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core aniline structure, followed by the introduction of the diazenyl group through a diazotization reaction. Subsequent steps involve the bromination of the phenyl ring and the acetylation of the amino groups. The final step includes the esterification of the ethoxyanilino group with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the diazenyl group.
Substitution: Halogen substitution reactions can occur, replacing the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
- **2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-fluoro-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
Uniqueness
The uniqueness of 2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, differentiates it from its chloro and fluoro analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C24H27BrN6O10 |
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Molecular Weight |
639.4 g/mol |
IUPAC Name |
2-[5-(2-acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H27BrN6O10/c1-5-39-22-12-19(28-29-24-18(25)10-17(30(35)36)11-21(24)31(37)38)16(8-20(22)26-6-7-40-14(3)33)9-23(27-13(2)32)41-15(4)34/h8,10-12,23,26H,5-7,9H2,1-4H3,(H,27,32) |
InChI Key |
DMMGUVZAHONSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])CC(NC(=O)C)OC(=O)C)NCCOC(=O)C |
Origin of Product |
United States |
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